

# Application Note: Synthesis of 8-Hydroxyoctanoic Acid from 1,8-Octanediol

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## Compound of Interest

Compound Name: 8-Hydroxyoctanoic acid

Cat. No.: B156164

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## Abstract

This document provides a detailed protocol for the synthesis of **8-hydroxyoctanoic acid** via the selective oxidation of 1,8-octanediol. The presented method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation, which offers high selectivity for the primary alcohol, minimizing the formation of the corresponding dialdehyde or dicarboxylic acid. This protocol is intended for researchers in organic chemistry, materials science, and drug development who require a reliable method for producing  $\omega$ -hydroxy acids. The document includes procedures for the reaction, purification, and characterization of the final product.

## Introduction

**8-Hydroxyoctanoic acid** is a valuable bifunctional molecule used as a monomer in the synthesis of biodegradable polyesters, a building block in the pharmaceutical industry, and an intermediate in the production of various fine chemicals.[1][2] The selective oxidation of a single primary alcohol in a symmetrical diol like 1,8-octanediol presents a common synthetic challenge, often leading to a mixture of unreacted starting material, the desired hydroxy acid, and the over-oxidized dicarboxylic acid. TEMPO-mediated oxidation has emerged as a robust and highly selective method for the conversion of primary alcohols to carboxylic acids under mild conditions.[3][4] This protocol adapts the well-established Anelli-Montanari conditions, using sodium hypochlorite (NaOCl) as the primary oxidant in a biphasic system, which allows for high yields and straightforward purification.[3]

## Principle of the Method

The catalytic cycle for the TEMPO-mediated oxidation of 1,8-octanediol is initiated by the oxidation of the TEMPO radical (I) to the active N-oxoammonium salt (II) by sodium hypochlorite. This active species then selectively oxidizes one of the primary alcohol groups of 1,8-octanediol to an aldehyde. In the presence of water, the aldehyde forms a hydrate, which is further oxidized by the N-oxoammonium salt to the corresponding carboxylate.<sup>[3]</sup> The resulting hydroxylamine (III) is re-oxidized by the co-oxidant (NaOCl) to regenerate the TEMPO radical, thus completing the catalytic cycle. The use of a phase-transfer catalyst facilitates the interaction between the aqueous oxidant and the organic substrate. The reaction is performed in a biphasic system (e.g., dichloromethane/water) to control the reaction rate and selectivity.

## Materials and Reagents

Reagent/Material	Grade	Supplier	CAS Number
1,8-Octanediol	≥98%	Sigma-Aldrich	629-41-4
TEMPO	98%	Sigma-Aldrich	2564-83-2
Sodium Hypochlorite (NaOCl)	10-15% aqueous solution	Sigma-Aldrich	7681-52-9
Potassium Bromide (KBr)	≥99%	Sigma-Aldrich	7758-02-3
Aliquat 336	(Phase-transfer catalyst)	Sigma-Aldrich	63393-96-4
Dichloromethane (DCM)	ACS reagent, ≥99.5%	Fisher Scientific	75-09-2
Sodium Bicarbonate (NaHCO <sub>3</sub> )	≥99.7%	Sigma-Aldrich	144-55-8
Sodium Sulfite (Na <sub>2</sub> SO <sub>3</sub> )	ACS reagent, ≥98%	Sigma-Aldrich	7757-83-7
Hydrochloric Acid (HCl)	2 M aqueous solution	Fisher Scientific	7647-01-0
Ethyl Acetate	ACS reagent, ≥99.5%	Fisher Scientific	141-78-6
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	ACS reagent, granular	Fisher Scientific	7757-82-6
2-Propanol	ACS reagent, ≥99.5%	Fisher Scientific	67-63-0
Potassium Hydroxide (KOH)	≥85%, pellets	Sigma-Aldrich	1310-58-3
Activated Charcoal	Decolorizing	Sigma-Aldrich	7440-44-0

## Experimental Protocol

### Reaction Setup

- To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,8-octanediol (14.6 g, 100 mmol), TEMPO (0.16 g, 1 mmol), and potassium bromide (1.2 g, 10 mmol).
- Add dichloromethane (DCM, 100 mL) to the flask and begin vigorous stirring to dissolve the solids.
- In a separate beaker, prepare an aqueous solution of sodium bicarbonate (10.1 g, 120 mmol) in 80 mL of deionized water. Add this solution to the reaction flask.
- Add the phase-transfer catalyst, Aliquat 336 (1.0 g, ~2.5 mmol), to the biphasic mixture.
- Cool the flask to 0-5 °C using an ice-water bath.

## Oxidation Reaction

- While maintaining the temperature at 0-5 °C and stirring vigorously, add the aqueous sodium hypochlorite solution (150 mL of ~10-13% solution, ~225 mmol) dropwise via the dropping funnel over a period of 60-90 minutes.
- Monitor the reaction progress by TLC (thin-layer chromatography) using a 7:3 ethyl acetate/hexanes mobile phase and staining with potassium permanganate. The starting diol will have a lower  $R_f$  than the product.
- After the addition is complete, continue stirring at 0-5 °C for another 2-3 hours, or until the starting material is consumed.

## Work-up and Extraction

- Quench the reaction by adding an aqueous solution of sodium sulfite (10 g in 50 mL water) slowly to destroy any excess hypochlorite.
- Allow the mixture to warm to room temperature. Separate the organic layer using a separatory funnel.
- Extract the aqueous layer twice with DCM (2 x 50 mL). Combine all organic layers.

- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **8-hydroxyoctanoic acid** as an oily residue.

## Purification as Potassium Salt[5]

- Dissolve the crude oily residue in 2-propanol (150 mL).
- In a separate beaker, prepare a solution of potassium hydroxide (6.2 g, ~94 mmol based on 85% purity) in 2-propanol (100 mL).
- Slowly add the alcoholic KOH solution to the solution of the crude acid. The temperature may rise, and a white precipitate of the potassium salt of **8-hydroxyoctanoic acid** will form.
- Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
- Collect the white solid by vacuum filtration and wash the filter cake with cold 2-propanol (2 x 30 mL).
- Dry the solid in a vacuum oven at 40 °C to a constant weight. A typical yield is 15.5 g (78%).

## Liberation of the Free Acid (Optional)

- Dissolve the potassium salt in a minimum amount of water (~100 mL).
- Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl with stirring.
- The free **8-hydroxyoctanoic acid** will precipitate as an oil or solid. Extract the product with ethyl acetate (3 x 75 mL).
- Treat the combined ethyl acetate extracts with activated charcoal (~1 g) to remove colored impurities, then filter through a pad of Celite.[5]
- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified **8-hydroxyoctanoic acid**. [5] The free acid has a tendency to oligomerize, especially if traces of mineral acid are present, and is best stored as its stable alkali metal salt.[5]

## Data Presentation

### Table 1: Reaction Parameters and Expected Yield

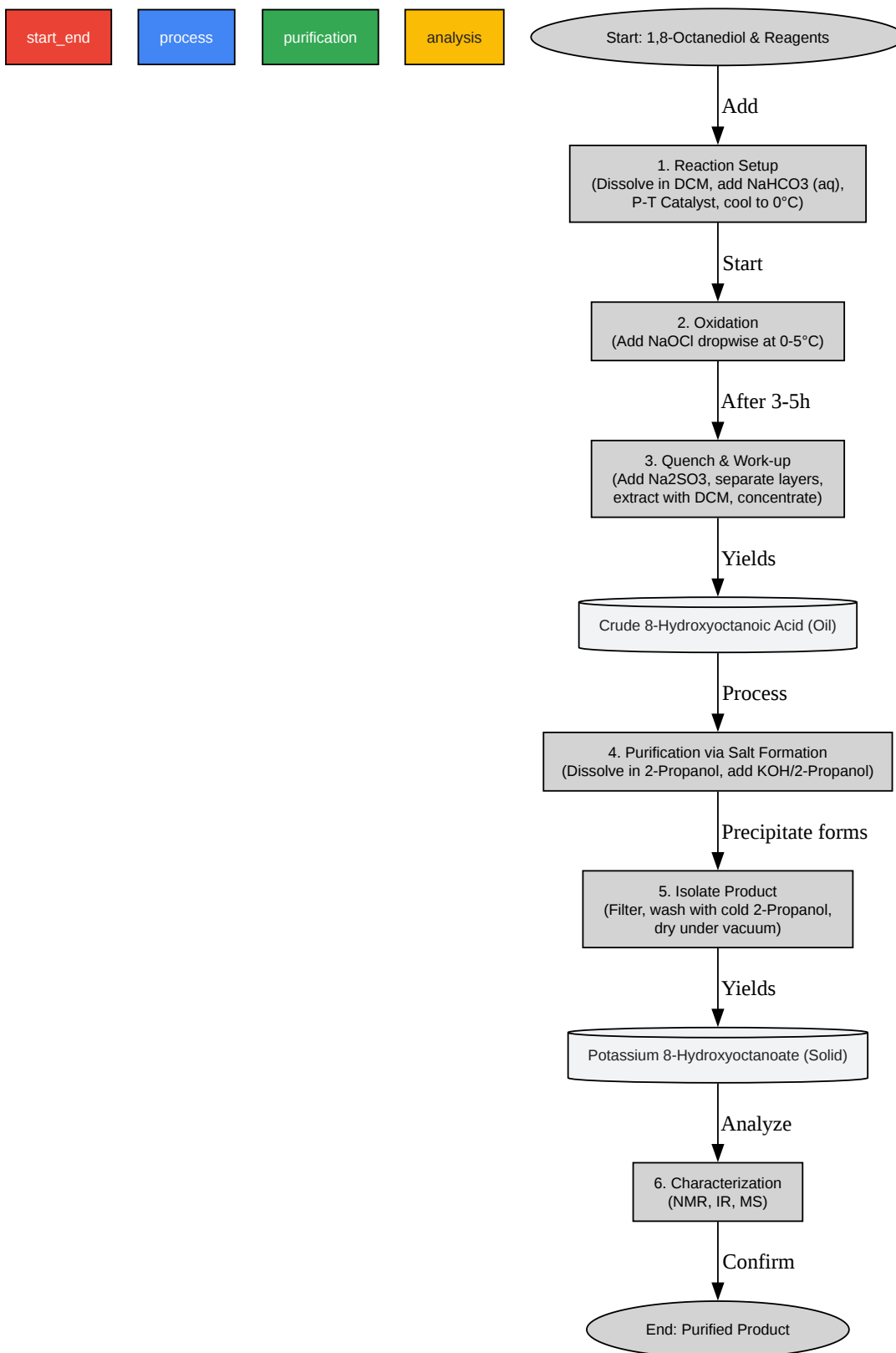
Parameter	Value
Starting Material (1,8-Octanediol)	14.6 g (100 mmol)
TEMPO (Catalyst)	0.16 g (1 mol%)
Primary Oxidant (NaOCl)	~225 mmol (2.25 eq)
Reaction Temperature	0-5 °C
Reaction Time	3-5 hours
Expected Yield (Potassium Salt)	15.5 - 17.5 g (78-88%)

### Table 2: Characterization Data for 8-Hydroxyoctanoic Acid

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>3</sub>	[6][7]
Molecular Weight	160.21 g/mol	[6][7]
Appearance	White solid	[1]
Melting Point	59-63 °C	
<sup>13</sup> C NMR (Predicted)	See Spectral Data Section	[6]
IR Spectrum	See Spectral Data Section	[6]
Mass Spectrum (LC-MS)	m/z 159 [M-H] <sup>-</sup>	[6]

## Visualization

### Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of **8-hydroxyoctanoic acid**.

## Safety Precautions

- Work in a well-ventilated fume hood at all times.
- Sodium hypochlorite is corrosive and a strong oxidant. Avoid contact with skin and eyes.
- Dichloromethane is a volatile and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- The reaction can be exothermic. Maintain strict temperature control, especially during the addition of sodium hypochlorite.
- Handle potassium hydroxide with care as it is highly corrosive.

## Troubleshooting

Issue	Possible Cause	Solution
Low Yield	Incomplete reaction.	Extend reaction time. Ensure vigorous stirring to overcome phase limitations. Check the concentration/activity of the NaOCl solution.
Loss during work-up.	Ensure complete extraction from the aqueous phase.	
Formation of Dicarboxylic Acid	Over-oxidation.	Maintain low temperature (0-5 °C). Do not add NaOCl solution too quickly.
Product is an oil, not a solid	Impurities present.	Repeat the purification step. Ensure the crude product is sufficiently dry before attempting salt formation.
Product is the free acid.	Confirm pH after acidification. Ensure complete extraction.	



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